5,7-Diaminoquinolin-8-ol: Chemical Structure, Synthesis, and Properties
5,7-Diaminoquinolin-8-ol: Chemical Structure, Synthesis, and Properties
This guide provides an in-depth technical analysis of 5,7-Diaminoquinolin-8-ol , a highly reactive, amphoteric derivative of the privileged 8-hydroxyquinoline (8-HQ) scaffold. It details the compound's structural dynamics, synthesis pathways, and physicochemical properties relevant to medicinal chemistry and coordination complex research.
Executive Technical Summary
5,7-Diaminoquinolin-8-ol (also known as 5,7-diamino-8-hydroxyquinoline) is a substituted quinoline derivative characterized by the presence of two primary amino groups on the carbocyclic ring of the 8-hydroxyquinoline scaffold.[1] It acts as a multidentate ligand with significant utility in coordination chemistry and bioinorganic research.
Unlike its parent compound (8-HQ) or its halogenated derivatives (e.g., Clioquinol), the 5,7-diamino variant is chemically unstable in its free base form due to rapid oxidative degradation (quinoid formation). Consequently, it is predominantly synthesized, stored, and utilized as a hydrochloride salt (e.g., dihydrochloride). Its primary applications lie in the synthesis of fused heterocyclic systems (e.g., oxazolo[4,5-h]quinolines) and as a chelator for transition metals (Cu²⁺, Zn²⁺, Fe³⁺) in antimicrobial and neuroprotective studies.
Chemical Identity & Structural Analysis
Nomenclature and Identifiers
| Property | Data |
| IUPAC Name | 5,7-Diaminoquinolin-8-ol |
| Common Name | 5,7-Diamino-8-hydroxyquinoline |
| CAS Number | 13207-71-1 (Dihydrochloride salt); Free base is rarely isolated |
| Molecular Formula | |
| Molecular Weight | 175.19 g/mol (Free base) / 248.11 g/mol (Dihydrochloride) |
| Solubility | Highly soluble in water (as salt); soluble in DMSO/DMF.[1][2][3] |
Structural Topology
The molecule features a fused bicyclic system. The pyridine ring (N1) is fused to a benzene ring carrying the functional groups. The hydroxyl group at C8 and the ring nitrogen (N1) form a characteristic "N,O-chelating pocket" capable of forming stable five-membered chelate rings with metal ions. The amino groups at C5 and C7 significantly increase the electron density of the carbocyclic ring, altering the pKa and redox potential of the phenol moiety.
Synthesis Protocol
The most reliable synthetic route involves the Zinin Reduction of the 5,7-dinitro precursor. Direct amination of 8-HQ is not feasible due to electronic constraints; thus, electrophilic aromatic substitution (nitration) followed by reduction is the standard workflow.
Precursor Synthesis: 5,7-Dinitroquinolin-8-ol
-
Reagents: 8-Hydroxyquinoline, Nitric Acid (
), Sulfuric Acid ( ). -
Mechanism: Electrophilic aromatic substitution. The 8-OH group directs the incoming nitro groups to the ortho (C7) and para (C5) positions.
-
Key Observation: The product precipitates as a yellow solid (CAS 1084-32-8).
Reduction Protocol (Zinin Reduction)
This method uses Sodium Sulfide (
Step-by-Step Methodology:
-
Preparation: Suspend 10 mmol of 5,7-dinitroquinolin-8-ol in 50 mL of water/ethanol (1:1 mixture).
-
Alkalinization: Adjust pH to ~9-10 using NaOH to solubilize the phenol as a phenolate anion (deep orange/red color).
-
Reduction:
-
Add Sodium Sulfide nonahydrate (
) (3.5 equivalents per nitro group) portion-wise while stirring. -
Alternative: Hydrogenation using 10% Pd/C catalyst at 40 psi
in methanol for 4 hours.
-
-
Reflux: Heat the mixture to reflux (80°C) for 2-4 hours. The color will shift from red to dark brown/black due to amine formation and potential oxidation.
-
Isolation (Critical):
-
Cool the reaction under an inert atmosphere (
or Ar) to prevent oxidation. -
Acidify with concentrated HCl to pH < 2.
-
The 5,7-diaminoquinolin-8-ol dihydrochloride will precipitate or can be crystallized from the acidic solution.
-
Filtration: Filter the precipitate under inert gas. Wash with cold ethanol/ether.
-
Physicochemical & Electronic Properties
Acid-Base Dissociation (pKa)
The 5,7-diamino derivative is amphoteric with four ionizable protons in the salt form:
-
Pyridine Nitrogen (
): Typically pKa ~5.0 in 8-HQ. The electron-donating amino groups ( ) increase electron density on the rings, potentially raising this pKa (making it more basic). -
Phenolic Oxygen (
): Typically pKa ~9.9 in 8-HQ. The amino groups at C5 and C7 are electron-donating by resonance, which destabilizes the phenoxide anion relative to electron-withdrawing groups (like ). Thus, the phenolic pKa is likely higher (less acidic) than in the dinitro precursor. -
Amino Groups (
): The protonated amino groups at C5/C7 will have pKa values in the range of 2.0–4.0 (typical for anilinium derivatives), making the salt highly acidic in solution.
Stability and Oxidation
-
Oxidation Susceptibility: Like para-aminophenol, the C5-amino and C8-hydroxyl groups are in a para relationship. This structural motif is highly susceptible to oxidation to form quinonimines or quinoline-5,8-diones .
-
Handling: Must be stored as the HCl salt, in the dark, and under desiccant. Solutions typically turn dark brown/black upon air exposure within hours.
Metal Chelation
The compound acts as a bidentate ligand (N, O donor).[4] The presence of amino groups does not sterically hinder the binding pocket but alters the "hardness" of the donor atoms.
-
Binding Affinity: High affinity for
, , and . -
Stability Constants: Generally lower than 8-HQ due to the competing protonation of the amino substituents at physiological pH.
Biological & Pharmacological Applications
Antimicrobial Activity
Research indicates that 5,7-diamino-8-quinolinol possesses broad-spectrum antimicrobial properties, though often less potent than its halogenated counterparts (e.g., 5,7-dichloro-8-quinolinol).
-
Mechanism: The "chelator hypothesis" suggests that activity is derived from the sequestration of essential bacterial metal ions (Fe, Zn) or the transport of toxic metals (Cu) into the bacterial cell (ionophore activity).
-
Target: Effective against Gram-positive bacteria (S. aureus) and certain fungi (Candida spp.).
Neuroprotection (Alzheimer’s Research)
Derivatives of 8-HQ (like PBT2) are studied for their ability to dissolve amyloid-beta plaques by chelating Cu/Zn. The 5,7-diamino variant serves as a hydrophilic scaffold to test the effect of increased water solubility and hydrogen-bonding potential on Blood-Brain Barrier (BBB) permeability and metal clearance.
References
-
Ustinov, I. I., & Hlytin, N. V. (2024). Selective Reduction of 5,7-Dinitro-8-hydroxyquinoline and Synthesis of 2-Substituted 5-Nitrooxazolo[4,5-h]quinolines. Chemistry of Heterocyclic Compounds.
-
Cipurković, A., et al. (2021).[4] Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences.
- Musiol, R., et al. (2010). Quinoline-based compounds as privileged structures in cancer drug discovery. Expert Opinion on Drug Discovery.
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13207-71-1, 5,7-Diamino-8-quinolinol dihydrochloride.

